

Long-term stability of Nitidanin in DMSO at -20°C

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Compound of Interest

Compound Name: Nitidanin

Cat. No.: B15560970

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Technical Support Center: Nintedanib

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Nintedanib in DMSO at -20°C, along with troubleshooting tips and frequently asked questions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Nintedanib stock solutions in DMSO?

A1: For long-term storage, it is recommended to store Nintedanib stock solutions in anhydrous DMSO at -80°C, which can ensure stability for up to two years. For shorter-term storage, -20°C is acceptable, with stability reported for periods ranging from one month to one year.^{[1][2][3][4][5]} To maximize stability, it is crucial to use anhydrous DMSO, as moisture can accelerate the degradation of the compound.^{[3][4][6][7]}

Q2: How many times can I freeze-thaw my Nintedanib stock solution?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduce moisture into the DMSO stock.^{[2][5][7]} Best practice is to aliquot the stock solution into single-use volumes before storage.^{[2][5][7]} If you need to reuse a thawed aliquot, it should be used the same day and any remainder discarded.^[6]

Q3: My Nintedanib precipitated out of the aqueous buffer after diluting it from the DMSO stock. What should I do?

A3: This is a common issue with hydrophobic compounds like Nintedanib. Here are a few troubleshooting steps:

- Prepare a fresh dilution: Do not use a solution that has already precipitated.[8]
- Further dilute in DMSO first: Before adding to your aqueous buffer, perform an intermediate dilution of your stock in DMSO.[6]
- Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.[8]
- Optimize DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1%, and many robust lines can handle up to 0.5%.[6][8] Always include a vehicle control with the same final DMSO concentration in your experiments.[6][8]

Q4: What are the primary signaling pathways inhibited by Nintedanib?

A4: Nintedanib is a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1/2/3), and Platelet-Derived Growth Factor Receptors (PDGFR α/β).[1][3][4] These receptor tyrosine kinases are critical for processes involved in angiogenesis and fibroblast proliferation.[2]

Stability of Nintedanib in DMSO

The following table summarizes the recommended storage conditions and stability data for Nintedanib (also known as BIBF 1120) in DMSO, based on information from various suppliers.

Storage Temperature	Duration of Stability	Source(s)
-20°C	Up to 1 month	[2][3][4][5]
-20°C	Up to 1 year	[1]
-80°C	Up to 6 months	[2][5]
-80°C	Up to 1 year	[3][4]
-80°C	Up to 2 years	[1]

Note: Stability can be influenced by the quality of the DMSO and the handling of the stock solution. For critical long-term experiments, performing an in-house stability check is recommended.

Experimental Protocols

Protocol for Preparing a 10 mM Nintedanib Stock Solution in DMSO

Materials:

- Nintedanib powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Calculation:** Determine the mass of Nintedanib powder required to achieve a 10 mM concentration. The molecular weight of Nintedanib is 539.62 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.396 mg of Nintedanib.
- **Dissolution:** Add the weighed Nintedanib powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a short period to aid dissolution.[\[2\]](#)
- **Aliquoting:** Dispense the stock solution into smaller, single-use aliquots to prevent multiple freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[\[1\]](#)
[\[2\]](#)[\[3\]](#)

Protocol for Assessing Nintedanib Stability in DMSO at -20°C

This protocol provides a general workflow to assess the stability of your Nintedanib stock solution over time using High-Performance Liquid Chromatography (HPLC).

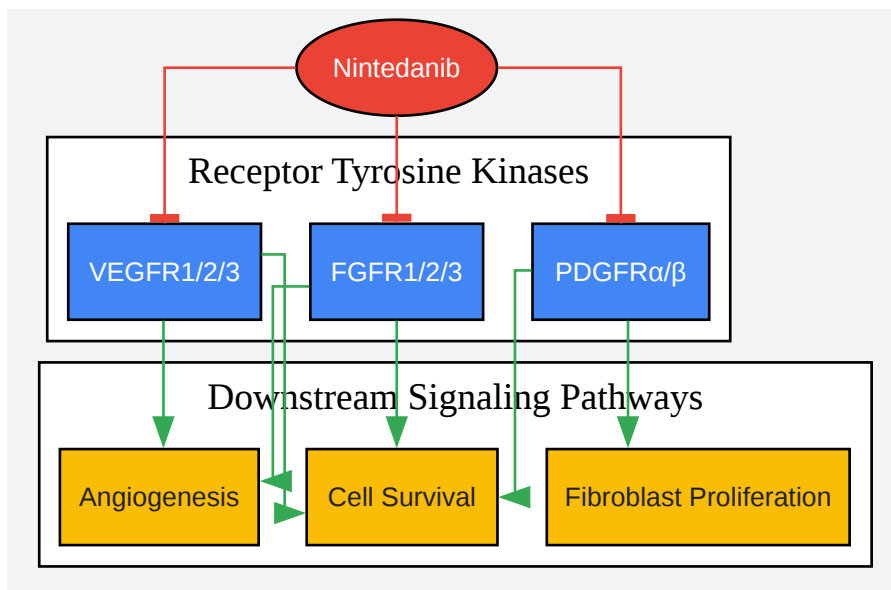
Materials:

- Nintedanib in DMSO stock solution, stored at -20°C
- HPLC system with a suitable column (e.g., C18)
- Appropriate mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid)[9][10]
- Freshly prepared Nintedanib in DMSO solution for use as a reference standard

Procedure:

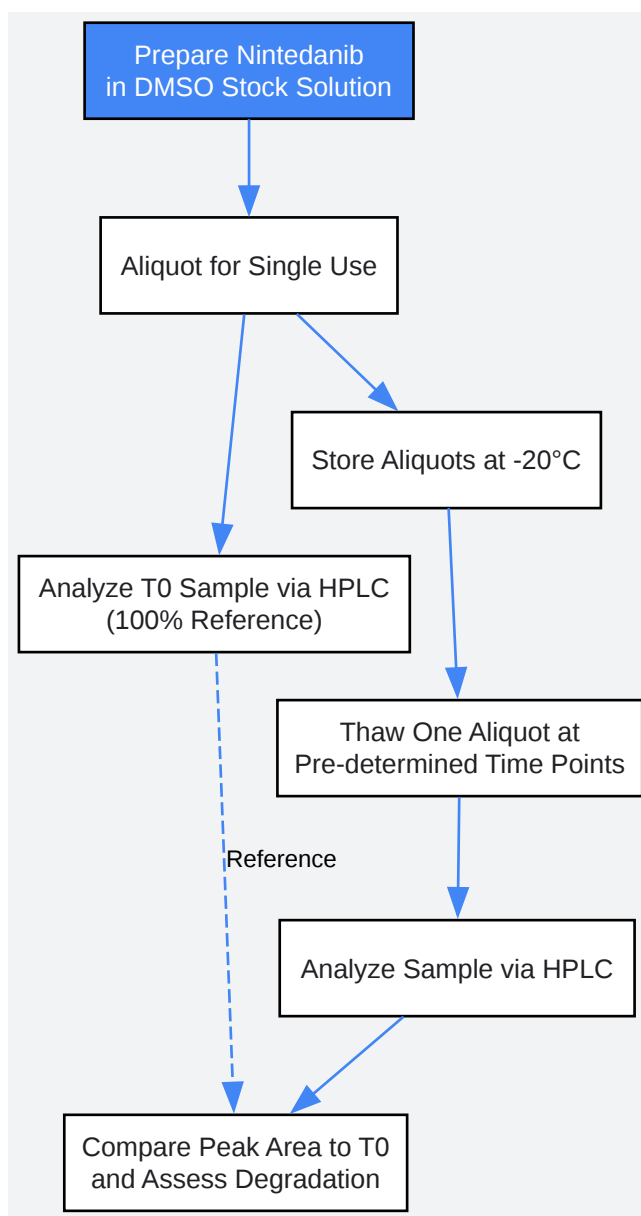
- Time Point Zero (T0): Immediately after preparing your Nintedanib stock solution, take an aliquot and dilute it to a known concentration within the linear range of your HPLC detector. Analyze this sample by HPLC to obtain the initial peak area, which will serve as your 100% reference.
- Storage: Store the remaining aliquots of the stock solution at -20°C.
- Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), thaw one aliquot of the stored Nintedanib solution.
- Sample Preparation: Dilute the thawed sample to the same concentration as the T0 sample.
- HPLC Analysis: Analyze the sample by HPLC using the same method as for the T0 sample.
- Data Analysis: Compare the peak area of the Nintedanib peak at each time point to the peak area at T0. Calculate the percentage of Nintedanib remaining. A significant decrease in the peak area or the appearance of new peaks could indicate degradation.

Visualizations



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Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.



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Caption: Experimental workflow for assessing Nintedanib stability.

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